

# The Anti-Inflammatory Properties of Berberine Ursodeoxycholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Berberine Ursodeoxycholate |           |
| Cat. No.:            | B10831510                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Berberine Ursodeoxycholate (BUDCA), a novel new molecular entity also known as HTD1801, is an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1][2] This first-inclass, orally delivered, gut-liver anti-inflammatory metabolic modulator is in development for the treatment of metabolic and digestive diseases, including type 2 diabetes (T2DM), metabolic dysfunction-associated steatohepatitis (MASH), and primary sclerosing cholangitis (PSC).[3][4] [5] Its therapeutic potential stems from a unique dual mechanism of action: the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[4][6][7] This guide provides a comprehensive overview of the anti-inflammatory properties of BUDCA, summarizing available preclinical and clinical data, detailing the underlying molecular mechanisms, and providing insights into the experimental methodologies used to elucidate its effects.

#### Introduction

Chronic inflammation is a key pathophysiological driver of numerous metabolic and liver diseases. Berberine, a natural isoquinoline alkaloid, has long been recognized for its broad pharmacological effects, including potent anti-inflammatory activities.[8][9] Similarly, ursodeoxycholic acid, a hydrophilic bile acid, exhibits cytoprotective and anti-inflammatory properties.[10] **Berberine Ursodeoxycholate** was developed to leverage the synergistic potential of these two molecules, with evidence suggesting enhanced physicochemical



properties and biological activity compared to the individual components.[1][11] This document will delve into the scientific evidence supporting the anti-inflammatory effects of BUDCA, with a focus on its molecular mechanisms of action and the experimental data that substantiates its therapeutic potential.

#### **Mechanism of Action**

The anti-inflammatory effects of **Berberine Ursodeoxycholate** are multifaceted, primarily attributed to its dual-action as an AMP-activated protein kinase (AMPK) activator and an inhibitor of the NLRP3 inflammasome.[4][6][7]

#### **AMP-Activated Protein Kinase (AMPK) Activation**

AMPK is a crucial cellular energy sensor that, upon activation, orchestrates a switch from anabolic to catabolic pathways to restore energy homeostasis. Beyond its metabolic roles, AMPK activation has profound anti-inflammatory effects. The berberine moiety of BUDCA is a well-established AMPK activator.[12][13][14] Activated AMPK can suppress inflammatory signaling through various mechanisms, including the inhibition of the NF-kB and MAPK signaling pathways.[14][15]

#### **NLRP3 Inflammasome Inhibition**

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[16] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. BUDCA has been shown to inhibit the NLRP3 inflammasome, a key mechanism contributing to its anti-inflammatory profile.[4][6][7]

## **Preclinical Evidence of Anti-Inflammatory Activity**

While specific in vitro quantitative data for BUDCA is limited in publicly available literature, extensive research on its active component, berberine, provides a strong foundation for its anti-inflammatory effects. Preclinical studies on BUDCA have primarily focused on animal models of metabolic disease with an inflammatory component.

#### In Vitro Studies (Berberine)



Berberine has been shown to exert anti-inflammatory effects in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Berberine

| Cell Line                                        | Inflammatory<br>Stimulus     | Berberine<br>Concentration(<br>s) | Observed<br>Effects                                                                          | Reference(s) |
|--------------------------------------------------|------------------------------|-----------------------------------|----------------------------------------------------------------------------------------------|--------------|
| RAW 264.7<br>Mouse<br>Macrophages                | Lipopolysacchari<br>de (LPS) | Up to 50 μM                       | Inhibition of NO,<br>PGE2, Fas, GM-<br>CSF, LIF, LIX,<br>RANTES, and<br>MIP-2<br>production. | [17]         |
| RAW 264.7<br>Mouse<br>Macrophages                | LPS                          | Not specified                     | Inhibition of TNF-<br>α, IL-6, and<br>MCP-1.                                                 | [2]          |
| Human Bronchial<br>Epithelial Cells<br>(BEAS-2B) | IL-4 + TNF-α                 | 0.1 μM to 10 μM                   | Significant inhibition of IL-6 and CCL11 secretion.                                          | [18]         |
| Human Gingival<br>Fibroblasts<br>(HGFs)          | LPS                          | 10 μmol L-1                       | Suppression of IL-6, IL-1β, and TNF-α secretion.                                             | [19]         |
| Oral Cancer Cell<br>Lines (OC2, KB)              | TPA (10 nM)                  | 1, 10, and 100<br>μΜ              | Dose-dependent reduction in prostaglandin E2 (PGE2) production.                              | [9]          |

# In Vivo Studies (Berberine Ursodeoxycholate and Berberine)







Animal models have been instrumental in demonstrating the therapeutic potential of BUDCA and berberine in inflammatory conditions.

Table 2: Summary of In Vivo Anti-Inflammatory Effects of **Berberine Ursodeoxycholate** (HTD1801) and Berberine



| Animal Model                                                     | Compound  | Dosage(s)                | Key Findings                                                                                                                 | Reference(s) |
|------------------------------------------------------------------|-----------|--------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| Golden Syrian<br>Hamsters<br>(MASH/dyslipide<br>mia model)       | HTD1801   | Not specified            | Significant improvement in histologic fibrosis and Nonalcoholic Fatty Liver Disease Activity Score.                          | [6][11]      |
| Preclinical<br>models of<br>Chronic Kidney<br>Disease            | HTD1801   | Not specified            | Reduced albuminuria, renal inflammation, and renal fibrosis.                                                                 | [20]         |
| Wistar Rats (Carrageenan- induced air pouch)                     | Berberine | Not specified            | Inhibition of exudate and PGE2 production.                                                                                   | [9]          |
| Wistar Rats (Carrageenan and formaldehyde- induced inflammation) | Berberine | 25, 75, and 125<br>mg/kg | Marked reduction in paw diameter and inflammation; downregulation of mRNA and protein expression of inflammatory biomarkers. | [8]          |
| DSS-induced<br>Ulcerative Colitis<br>Mouse Model                 | Berberine | Not specified            | Attenuation of clinical severity, reduced intestinal inflammation, and suppression                                           | [21]         |



of IL-6 and TNF-

α.

## **Clinical Evidence of Anti-Inflammatory Activity**

Clinical trials of BUDCA (HTD1801) have provided evidence of its anti-inflammatory effects in patients with metabolic diseases.

Table 3: Summary of Clinical Anti-Inflammatory Effects of **Berberine Ursodeoxycholate** (HTD1801)

| Clinical Trial<br>Phase        | Patient<br>Population                   | Treatment                        | Key Anti-<br>Inflammatory<br>and Related<br>Outcomes                                                                         | Reference(s) |
|--------------------------------|-----------------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| Phase 3<br>(SYMPHONY 1<br>& 2) | Type 2 Diabetes<br>Mellitus             | HTD1801                          | Reductions in key inflammatory biomarkers: gamma-glutamyl transferase (GGT) and highsensitivity C-reactive protein (hs-CRP). | [7]          |
| Phase 2                        | Presumed MASH<br>and Type 2<br>Diabetes | HTD1801 (1000<br>mg twice a day) | Reductions in serum alanine aminotransferase and gammaglutamyl transferase activities.                                       | [22]         |
| Phase 2                        | Type 2 Diabetes<br>Mellitus             | HTD1801 (1000<br>mg)             | Improvements in liver injury markers.                                                                                        | [3]          |



# Signaling Pathways Modulated by Berberine Ursodeoxycholate

The anti-inflammatory effects of BUDCA are mediated through the modulation of key intracellular signaling pathways. While direct evidence for BUDCA is emerging, the pathways influenced by its active component, berberine, are well-characterized.

#### **AMPK Signaling Pathway**

Berberine activates AMPK, which in turn can inhibit inflammatory responses.



Click to download full resolution via product page

AMPK Signaling Pathway Activation by BUDCA.

#### **NF-kB Signaling Pathway**

The NF-kB pathway is a central regulator of inflammation. Berberine has been shown to inhibit this pathway at multiple levels.





Click to download full resolution via product page

Inhibition of the NF-κB Signaling Pathway.



### **MAPK Signaling Pathway**

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key players in inflammatory signaling. Berberine can suppress the activation of these kinases.



Click to download full resolution via product page

Modulation of the MAPK Signaling Pathway.

#### **NLRP3 Inflammasome Pathway**

BUDCA directly inhibits the NLRP3 inflammasome, a key mechanism for its anti-inflammatory action.





Click to download full resolution via product page

Inhibition of the NLRP3 Inflammasome Pathway.



## **Experimental Protocols**

Detailed experimental protocols for BUDCA are largely proprietary. However, based on the extensive literature on berberine and standard immunological and cell biology techniques, the following methodologies are representative of the approaches used to characterize its anti-inflammatory properties.

#### **In Vitro Anti-Inflammatory Assays**

- · Cell Culture and Treatment:
  - Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used. Primary bone marrow-derived macrophages (BMDMs) offer a more physiologically relevant model.
  - Inflammatory Stimulation: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 μg/mL for 2-4 hours) to induce the expression of pro-inflammatory genes. For NLRP3 inflammasome activation, a second stimulus such as ATP (e.g., 5 mM for 45-60 minutes) or nigericin (e.g., 10 μM for 2 hours) is used.[18]
  - BUDCA/Berberine Treatment: The compound is typically added prior to or concurrently with the inflammatory stimulus at a range of concentrations to determine dose-dependent effects.
- Cytokine Quantification (ELISA):
  - Cell culture supernatants are collected after treatment.
  - Enzyme-Linked Immunosorbent Assays (ELISAs) are performed using commercially available kits to quantify the concentration of secreted cytokines such as TNF-α, IL-6, and IL-1β.[4][19]
- Gene Expression Analysis (qPCR):
  - Total RNA is extracted from treated cells.
  - Reverse transcription is performed to synthesize cDNA.



 Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, II6, II1b, Nos2, Ptgs2). Gene expression is normalized to a housekeeping gene (e.g., Gapdh, Actb).[8][21]

#### **Western Blotting for Signaling Pathway Analysis**

- Protein Extraction and Quantification:
  - Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Protein concentration is determined using a BCA assay to ensure equal loading.[23]
- SDS-PAGE and Immunoblotting:
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
  - Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-p38, p38).[23][24][25]
  - Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody,
     protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.



Click to download full resolution via product page

General Workflow for Western Blotting.

#### **NLRP3 Inflammasome Activation Assays**

- ASC Speck Visualization:
  - Immunocytochemistry or transfection with fluorescently tagged ASC can be used to visualize the formation of ASC specks, a hallmark of inflammasome activation.[18]



- Cells are fixed, permeabilized, and stained with an anti-ASC antibody followed by a fluorescent secondary antibody.
- Images are acquired using fluorescence microscopy.
- Caspase-1 Activity Assays:
  - Caspase-1 activity can be measured in cell lysates or supernatants using colorimetric or fluorometric substrates.
  - Western blotting can be used to detect the cleaved (active) form of caspase-1 (p20 subunit).

#### Conclusion

Berberine Ursodeoxycholate is a promising new molecular entity with significant anti-inflammatory properties that complement its metabolic benefits. Its dual mechanism of action, involving the activation of the master metabolic regulator AMPK and the inhibition of the key inflammatory sensor NLRP3, positions it as a potential foundational therapy for a range of chronic diseases underpinned by inflammation. While much of the detailed mechanistic understanding is currently derived from studies on its active component, berberine, ongoing and future research on BUDCA will undoubtedly provide more direct and quantitative insights into its anti-inflammatory effects and further solidify its therapeutic potential. The preclinical and clinical data gathered to date strongly support its continued development for metabolic and inflammatory disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. A phase 2, proof of concept, randomised controlled trial of berberine ursodeoxycholate in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Pharmacokinetics and pharmacodynamics of HTD1801 (berberine ursodeoxycholate, BUDCA) in patients with hyperlipidemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTD1801 demonstrates promising potential for histologic improvements in metabolic dysfunction-associated steatohepatitis in both a preclinical and phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.acnnewswire.com [en.acnnewswire.com]
- 7. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 9. hightidetx.com [hightidetx.com]
- 10. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 11. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. science.gov [science.gov]
- 14. Frontiers | What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation PMC [pmc.ncbi.nlm.nih.gov]
- 17. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. marketscreener.com [marketscreener.com]
- 19. Exploration of Berberine Against Ulcerative Colitis via TLR4/NF-κB/HIF-1α Pathway by Bioinformatics and Experimental Validation PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]



- 21. Phosphorylation of Ribosomal Protein S6 Kinase 1 at Thr421/Ser424 and Dephosphorylation at Thr389 Regulates SP600125-Induced Polyploidization of Megakaryocytic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Anti-Inflammatory Properties of Berberine Ursodeoxycholate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831510#berberine-ursodeoxycholate-anti-inflammatory-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com